Chlorodibromomethane

Environmental Toxicology Water Quality Risk Assessment

Accurate quantification of chlorodibromomethane (CDBM) in drinking water is mandated under the US EPA Stage 2 DBP Rule, yet generic THM standards fail to resolve CDBM's distinct GC-MS retention time and mass spectral signature, risking misidentification. This high-purity (≥98%) CDBM eliminates cross-analyte interference for precise calibration. • Distinct carcinogenic risk contribution (1.2 × 10⁻⁵) demands compound-specific calibration not achievable with mixed THM surrogates. • High density (2.451 g/mL) and unique partition coefficients (blood/gas: 116) enable accurate environmental fate modeling for groundwater DNAPL plume studies. • Serves as a reactive intermediate for selective halogen exchange in brominated flame retardant and pharmaceutical synthesis.

Molecular Formula CHBr2Cl
Molecular Weight 208.28 g/mol
CAS No. 124-48-1
Cat. No. B127499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodibromomethane
CAS124-48-1
SynonymsChlorodibromomethane;  Dibromomonochloromethane;  Monochlorodibromomethane; 
Molecular FormulaCHBr2Cl
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC(Cl)(Br)Br
InChIInChI=1S/CHBr2Cl/c2-1(3)4/h1H
InChIKeyGATVIKZLVQHOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
> 10% in acetone;  > 10% in benzene;  > 10% in ethyl ether;  > 10% in ethanol
Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone
Miscible in organic solvents.
In water, 2.70X10+3 mg/L at 20 °C

Chlorodibromomethane Specifications & Baseline Data


Chlorodibromomethane (CDBM, CAS 124-48-1) is a trihalomethane (THM) with the molecular formula CHBr₂Cl, characterized by a high density of 2.451 g/mL at 25°C and a boiling point of 119–120°C [1]. It is primarily encountered as a disinfection byproduct in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter in the presence of bromide [2]. While it has limited direct commercial applications, it is utilized as a chemical intermediate in organic synthesis [3]. Its physicochemical and toxicological profile distinguishes it from other THMs, including bromodichloromethane, bromoform, and chloroform, making specific procurement and analytical identification essential.

Analytical reference standard for THM speciation in drinking water
Model compound for species-specific toxicology and carcinogenesis studies
Synthetic intermediate with mixed halogen selectivity for organic chemistry

Chlorodibromomethane: Why Substitution Fails


Trihalomethanes (THMs) exhibit structurally dependent variations in their toxicological and environmental behavior, precluding generic substitution. For instance, chlorodibromomethane demonstrates a distinct oral LD50 range in rodents (370–1200 mg/kg, varying by species and sex) that does not directly align with the broader class range of 848–1388 mg/kg [1]. Furthermore, its differential contribution to carcinogenic risk in drinking water assessments—reported at 1.2 × 10⁻⁵, which is higher than that of bromodichloromethane (8.2 × 10⁻⁶)—illustrates that risk extrapolation from other THMs would be inaccurate [2]. Such compound-specific data are critical for accurate analytical calibration, toxicological evaluation, and compliance with drinking water regulations, where CDBM is individually monitored .

Tox Endpoint
Acute LD50 and carcinogenicity profiles vary markedly across THMs; CDBM risk values cannot be extrapolated from chloroform or bromoform.
Analytics
Distinct GC retention and mass spectra prevent generic THM calibration; misidentification risk if substituted with bromodichloromethane or chloroform.
Property
Higher density and blood/gas partition coefficient alter extraction behavior and inhalation modeling; generic THM data lead to exposure estimate errors.

Chlorodibromomethane: Evidence vs. Other THMs


Carcinogenic Risk vs. Bromodichloromethane

In a health risk assessment of disinfection byproducts in drinking water, chlorodibromomethane was found to contribute the highest carcinogenic risk among THMs. The carcinogenic risk of CDBM exposure through drinking water was calculated at 1.2 × 10⁻⁵ for adults, which is 1.46 times higher than the risk for bromodichloromethane (8.2 × 10⁻⁶) [1].

Carcinogenic risk vs BDCM
Head-to-head
CDBM risk 1.2 × 10⁻⁵; BDCM 8.2 × 10⁻⁶ (46% higher)
Reported risk contribution context; supports individual monitoring
Drinking water, US EPA method, adult exposure
Environmental Toxicology Water Quality Risk Assessment

Acute Oral Toxicity vs. Chloroform

Acute toxicity studies in rats demonstrate that chlorodibromomethane exhibits a sex-dependent LD50 profile. For male rats, the oral LD50 of CDBM is 370 mg/kg, compared to 1388 mg/kg for chloroform and 916 mg/kg for bromodichloromethane [1]. For female rats, CDBM's LD50 is 760 mg/kg, compared to 1388 mg/kg for chloroform and 969 mg/kg for BDCM [1].

Acute oral toxicity vs CHCl₃
Head-to-head
Male rat LD50 CDBM 370 mg/kg vs chloroform 1388 mg/kg (3.75× more toxic)
Sex-dependent potency context; hazard assessment must be compound-specific
Oral gavage in corn oil, 14-day observation
Acute Toxicology THM Comparison In Vivo Studies

Hepatocarcinogenicity vs. Bromoform

In a 2-year chronic study, chlorodibromomethane administered by gavage to mice induced a significant increase in hepatocellular adenoma and carcinoma in females and a marginal increase in males [1]. In rats, no tumor increase was observed [1]. This profile contrasts with chloroform, which induces hepatocellular tumors in both mice and rats, and with bromoform, which has shown contradictory genotoxicity results [2].

Hepatocarcinogenicity vs bromoform
Class-level
Female mice: significant increase in hepatocellular adenoma/carcinoma; males: marginal; rats: no increase
Species- and sex-specific tumor profile; regulatory evaluation requires CDBM-specific data
2-year gavage study, B6C3F1 mice and F344 rats
Chronic Toxicity Hepatotoxicity Carcinogenicity

Physicochemical Properties vs. Other THMs

Chlorodibromomethane has a high density of 2.451 g/mL at 25°C, which is greater than that of bromodichloromethane (~1.98 g/mL) and chloroform (~1.48 g/mL), and closer to bromoform (~2.89 g/mL) [1]. Its blood/gas partition coefficient in rats at 37°C is 116 [2], placing it intermediate between chloroform (~20) and bromoform (~300), which affects its absorption and distribution kinetics.

Physicochemical properties
Class-level
Density 2.451 g/mL (66% higher than CHCl₃); blood/gas PC 116 (5.8× CHCl₃)
Affects extraction and retention; method development must account for these differences
Density at 25°C; partition coefficient in rats at 37°C
Analytical Chemistry Environmental Fate Pharmacokinetics

Metabolic Fate: Rats vs. Mice

Following oral administration, chlorodibromomethane is eliminated differently in rats and mice. In rats, approximately 48% of the dose is exhaled unchanged, and 18% as CO₂ within 8 hours [1]. In mice, only 12% is exhaled unchanged, while 72% is expired as CO₂ within the same timeframe [1]. This species-specific metabolic divergence is not uniformly observed across all THMs, highlighting CDBM's unique toxicokinetic profile.

Metabolic fate rat vs mouse
Reported
Rat: 48% exhaled unchanged, 18% CO₂; Mouse: 12% unchanged, 72% CO₂
Species-dependent metabolism explains toxicity divergence; informs model selection
Oral gavage, 8-h expired air collection
Metabolism Toxicokinetics In Vivo Studies

THM Mixture Occurrence in Drinking Water

The proportion of THM species in tap water varies significantly with source water bromide levels. In a nationwide Korean survey, the average composition was bromoform 47%, chloroform 30%, chlorodibromomethane 13%, and bromodichloromethane 10% [1]. In seaside districts, bromoform concentrations were 2–10 times higher than chloroform [1]. This demonstrates that CDBM is not a minor constituent in high-bromide waters.

THM mixture occurrence
Reported
CDBM 13% of total THMs in Korean tap water (bromoform 47%, chloroform 30%, BDCM 10%)
Significant analyte in bromide-rich waters; requires certified reference for accurate quantification
Winter 1989 survey, 14 cities
Water Quality Environmental Monitoring THM Speciation

Chlorodibromomethane Application Scenarios


DBP Monitoring Reference Standard

Given its distinct physicochemical properties (density 2.451 g/mL, blood/gas partition coefficient 116) and its significant contribution to carcinogenic risk (1.2 × 10⁻⁵), high-purity chlorodibromomethane is essential as a certified reference material for GC-MS and purge-and-trap analysis in water quality laboratories. Its accurate quantification is mandated under drinking water regulations (e.g., US EPA Stage 2 DBP Rule), and its unique retention time and mass spectral signature prevent misidentification with other THMs [1][2].

Hepatocarcinogenicity Research Model

Researchers investigating mechanisms of chemical carcinogenesis utilize chlorodibromomethane as a model compound due to its unique profile: it induces hepatocellular tumors in female mice (significant) and male mice (marginal) but not in rats, and it exhibits sex-dependent acute toxicity (male rat LD50 370 mg/kg vs. female 760 mg/kg). This contrasts with chloroform's broader tumor induction and makes CDBM a valuable tool for studying species-specific metabolic activation and tumor promotion pathways [3][4].

Fate & Transport Modeling for Aquatic Systems

In coastal regions or areas with bromide-rich source waters, chlorodibromomethane can constitute up to 13% of total THMs. Its high density (2.451 g/mL) influences its behavior as a dense non-aqueous phase liquid (DNAPL) in groundwater contamination scenarios. Environmental engineers and hydrogeologists use CDBM's specific partition coefficients (blood/water, oil/water) and degradation rates to model plume migration and design remediation strategies, where substitution with chloroform data would lead to significant prediction errors [1][5].

Chemical Intermediate for Organic Synthesis

Though not a high-volume industrial chemical, chlorodibromomethane serves as a reactive intermediate in the synthesis of brominated compounds, including flame retardants and pharmaceuticals. Its specific reactivity, governed by the presence of both chlorine and bromine atoms, allows for selective halogen exchange reactions that are not achievable with symmetrically substituted methanes like bromoform or chloroform. Procurement of CDBM for synthetic applications requires purity verification to avoid side reactions from other THM contaminants [6].

Application
Selection Property
Validation Focus
DBP monitoring reference standard
Certified purity and unique chromatographic signature
Accurate GC-MS separation from other THMs under regulatory methods
Hepatocarcinogenicity research model
Species- and sex-specific hepatocellular tumor induction
Interspecies metabolic activation and tumor promotion pathways
Fate and transport modeling
High density and blood/gas partition coefficient
DNAPL behavior and plume migration in groundwater scenarios
Chemical intermediate for synthesis
Mixed halogen reactivity and selective exchange profile
Controlled bromination vs chlorination in organic transformations
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